Bisdemethoxycurcumin

Übersicht

Beschreibung

Bisdemethoxycurcumin ist eines der drei Hauptcurcuminoide, die in Kurkuma (Curcuma longa) vorkommen, zusammen mit Curcumin und Demethoxycurcumin . Es ist bekannt für seine starken antioxidativen, entzündungshemmenden und antimutagenen Eigenschaften . This compound wird als Pigment und Nutrazeutikum verwendet und es wurde gezeigt, dass es im Vergleich zu anderen Curcuminoiden resistenter gegen alkalischen Abbau ist .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Bisdemethoxycurcumin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Kondensation von Vanillin mit Acetylaceton unter basischen Bedingungen, gefolgt von Cyclisierung und Demethylierung . Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Natriumhydroxid oder Kaliumhydroxid, und die Reaktion wird bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet häufig die Extraktion von Curcuminoiden aus Kurkuma-Rhizomen, gefolgt von Reinigungsprozessen wie Säulenchromatographie oder Hochleistungsflüssigkeitschromatographie . Moderne Extraktionstechniken, einschließlich der überkritischen Fluidextraktion und der ultraschallgestützten Extraktion, werden ebenfalls eingesetzt, um die Ausbeute und Reinheit zu verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroderivaten führen.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den phenolischen Hydroxylgruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Chinone, Dihydroderivate und substituierte phenolische Verbindungen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebs, Alzheimer-Krankheit und anderen entzündlichen Erkrankungen

Wirkmechanismus

This compound entfaltet seine Wirkungen über mehrere molekulare Mechanismen:

Antioxidative Aktivität: Es fängt reaktive Sauerstoffspezies ab und hemmt die Lipidperoxidation.

Entzündungshemmende Aktivität: This compound moduliert entzündliche Signalwege, einschließlich der Hemmung der Expression von Nuclear Factor-kappa B (NF-κB) und Cyclooxygenase-2 (COX-2)

Antitumoraktivität: Es induziert Apoptose in Krebszellen, indem es Caspase-Pfade aktiviert und die Zellproliferationssignalisierung hemmt.

Analyse Chemischer Reaktionen

Types of Reactions

Bisdemethoxycurcumin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted phenolic compounds .

Wissenschaftliche Forschungsanwendungen

Bisdemethoxycurcumin (BDMC), a compound derived from turmeric, is garnering attention for its potential therapeutic applications, particularly in cancer treatment and neuroprotection . Studies suggest that BDMC possesses anti-tumor, anti-inflammatory, and antioxidant properties .

Scientific Research Applications

- Prostate Cancer: BDMC has been shown to enhance the efficacy of docetaxel (DTX), a standard chemotherapy drug for androgen-independent prostate cancer, by inhibiting cell proliferation and inducing apoptosis in prostate cancer cells . In vitro studies using PC3 and LNCaP cells, combined treatment with BDMC (10 µM) and DTX (10 nM) inhibited cell growth and induced apoptosis more effectively than either treatment alone . This combination also led to G2/M arrest, reduced Bcl-2, cyclin B1, and CDK1 expression, and increased Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP . In vivo evaluations in murine models further confirmed the superior anticancer efficacy of BDMC and DTX compared to DTX alone .

- Ovarian Cancer: BDMC has demonstrated anti-metastasis activity in ovarian cancer by inhibiting cell adhesion, migration, and invasion of SKOV-3 cells . It also reduces the generation of cellular superoxide and inhibits the phosphorylation levels of NF-κB p65 and IκB-α, which are involved in cancer metastasis .

- Alzheimer's Disease: BDMC exhibits neuroprotective effects against Alzheimer's disease by improving cognitive function, adjusting oxidative stress, increasing the number of neurons, and decreasing Aβ deposition in APP/PS mice . It also increases the level of SIRT1 expression, a protein associated with longevity and stress resistance .

- Cerebral Amyloid Angiopathy (CAA): BDMC has shown therapeutic effects in a mouse model of CAA by alleviating Aβ burden and cerebral microbleeding, as well as enhancing learning and memory capabilities . It may also inhibit neuroinflammatory responses by reducing the expression of cGAS/STING signaling pathway proteins and suppressing necroptosis .

- Antimicrobial Applications: Nano bis-demethoxy curcumin analog (NBDMCA) has demonstrated the ability to inhibit Gram-positive and Gram-negative microorganisms . Applications of BDMCA based on these findings may lead to valuable discoveries in various fields such as medical devices and antimicrobial systems .

Preclinical Evidence

Wirkmechanismus

Bisdemethoxycurcumin exerts its effects through several molecular mechanisms:

Antioxidant Activity: It scavenges reactive oxygen species and inhibits lipid peroxidation.

Anti-inflammatory Activity: This compound modulates inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) expression

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signaling.

Vergleich Mit ähnlichen Verbindungen

Bisdemethoxycurcumin wird mit anderen Curcuminoiden wie Curcumin und Demethoxycurcumin verglichen:

Demethoxycurcumin: Demethoxycurcumin hat eine Methoxygruppe, wodurch ein Gleichgewicht zwischen Stabilität und biologischer Aktivität erreicht wird.

Tetrahydrocurcumin: Diese Verbindung fehlt die konjugierte Doppelbindung und ist weniger aktiv bei der Modulation von Entzündungsreaktionen.

Ähnliche Verbindungen

- Curcumin

- Demethoxycurcumin

- Tetrahydrocurcumin

- Turmerone

This compound zeichnet sich durch seine höhere Stabilität und einzigartige biologische Aktivitäten aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .

Biologische Aktivität

Bisdemethoxycurcumin (BDMC) is one of the three primary curcuminoids derived from turmeric (Curcuma longa), recognized for its diverse biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antioxidant effects. This article synthesizes current research findings on BDMC's biological activity, including its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

Overview of this compound

BDMC is structurally similar to curcumin but lacks two methoxy groups. This modification influences its biological properties, making it a subject of interest in pharmacological studies. BDMC has been shown to exhibit significant anti-cancer properties across multiple cell lines and animal models.

- Inhibition of Cancer Cell Proliferation : BDMC has demonstrated the ability to inhibit cell proliferation in various cancer types. For instance, in ovarian cancer cell lines (SKOV-3), BDMC significantly reduced cellular proliferation and induced apoptosis through the modulation of key signaling pathways, including the NF-κB pathway .

- Reduction of Oxidative Stress : Research indicates that BDMC can reduce oxidative stress by decreasing the generation of reactive oxygen species (ROS). This effect is crucial as oxidative stress is a contributing factor to cancer progression .

- Anti-Metastatic Properties : In studies focusing on ovarian cancer, BDMC inhibited cell adhesion, migration, and invasion. It achieved this by downregulating matrix metalloproteinases (MMPs) and other proteins associated with metastasis, such as CD147 and ICAM-1 .

- Anti-Inflammatory Effects : BDMC exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and IL-6, which are often elevated in cancerous conditions .

Case Studies and Experimental Data

A summary of notable studies on BDMC's biological activity is presented below:

Pharmacokinetics and Bioavailability

BDMC's bioavailability is a critical aspect influencing its therapeutic efficacy. Studies have indicated that modifications to enhance oral absorption can significantly improve its pharmacokinetic profile. For example, formulations using nanoparticles have shown increased bioavailability compared to conventional forms of curcumin .

Eigenschaften

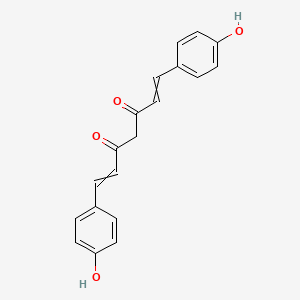

IUPAC Name |

1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREBVFJICNPEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865174 | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24939-16-0 | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24939-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bisdemethoxycurcumin exert its anti-inflammatory effects?

A1: this compound has been shown to attenuate lipopolysaccharide (LPS)-induced intestinal damage in broiler chickens. [] It achieves this by improving intestinal morphology, maintaining intestinal tight junctions, downregulating pro-inflammatory mediators, and restoring cecal microbiota. [] In LPS-treated broilers, this compound protects the small intestine from mitochondrial dysfunction by activating mitochondrial antioxidant systems and promoting mitochondrial biogenesis. []

Q2: What molecular pathways are involved in this compound's anticancer activity?

A2: this compound's anticancer activity is linked to the inhibition of the Wnt signaling pathway. [] It achieves this by directly suppressing DNA methyltransferase-1 (DNMT1) activity, leading to the demethylation and re-expression of the Wnt inhibitory factor-1 (WIF-1). [] WIF-1 restoration downregulates nuclear β-catenin and the canonical Wnt cascade, ultimately inducing apoptosis in certain lung cancer cell types. []

Q3: Does this compound offer any protection against cardiomyocyte apoptosis?

A3: Yes, this compound demonstrates a protective effect against thapsigargin-induced cardiomyocyte apoptosis in neonatal rats by mediating the phosphatidylinositol 3-kinase/protein kinase B/caspase-9 signaling pathway. [] It helps reduce endoplasmic reticulum stress injury in cardiomyocytes, leading to increased cell survival activity and decreased apoptosis. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H20O4, and its molecular weight is 336.37 g/mol.

Q5: How does this compound perform under various conditions?

A5: this compound demonstrates stability in different buffer solutions, with the order of stability being this compound ≥ Demethoxycurcumin ≥ Curcumin under the same conditions. [] Interestingly, Demethoxycurcumin seems to have a stabilizing effect on Curcumin. []

Q6: What strategies can improve the bioavailability of this compound?

A6: Liposomal encapsulation has shown promising results in enhancing the bioavailability and therapeutic efficacy of this compound. [, ] This approach improves its solubility, stability, and targeted delivery. [, ]

Q7: Are there other delivery systems for this compound?

A7: Besides liposomes, dripping pills of this compound have been developed and evaluated for their in vitro dissolution properties. [] This formulation aims to enhance the compound's solubility and absorption. []

Q8: What are the key findings from in vitro studies on this compound?

A8: In vitro studies have demonstrated that this compound:

- Inhibits the growth of human pulmonary adenocarcinoma cell line A549. []

- Reduces LPS-induced pro-inflammatory cytokine levels in RAW264.7 cells by suppressing the PI3K/Akt and MAPK pathways. []

- Protects chicken erythrocytes from AAPH-induced oxidative stress by increasing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) content. []

- Exhibits anti-angiogenic effects by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and downregulating the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule-1 (ICAM-1). []

Q9: What is the evidence of this compound's efficacy in animal models?

A9: Studies in animal models have revealed that this compound:

- Attenuates LPS-induced intestinal damage in broiler chickens. []

- Protects against carbon tetrachloride (CCl4)-induced acute liver injury in mice. []

- Inhibits tumor growth in nude mice bearing human lung adenocarcinoma cell line A549. []

- Enhances immune response against bladder cancer in immunocompetent C56BL/6 mouse models when combined with α-PD-L1 antibody. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.